N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide
Description
N-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic small molecule characterized by a piperidine core substituted with a 3-cyanopyrazine moiety and a 3-fluoro-4-methoxybenzamide group. Its molecular formula is C₂₁H₂₁FN₆O₂ (molecular weight: ~408.43 g/mol).
Properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-27-17-3-2-14(10-15(17)20)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLQZGSKOQGZOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide is a synthetic organic compound notable for its potential therapeutic applications. This compound features a complex structure that includes a pyrazine ring, a piperidine moiety, and a methoxybenzamide group, which contribute to its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.39 g/mol. The compound is classified under heterocyclic compounds due to the presence of multiple ring structures.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁FN₄O₂ |
| Molecular Weight | 348.39 g/mol |
| Solubility | Soluble in DMSO, slightly soluble in water |
| Melting Point | Not yet determined |
While the precise mechanism of action for this compound is not fully elucidated, preliminary studies suggest that it may interact with various biological pathways, potentially targeting receptors involved in neuropharmacology and oncology.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of related compounds, providing insights into potential applications:
- Antitumor Activity : Compounds similar to this compound have shown promising antitumor activity in vitro. For example, derivatives featuring piperidine rings have been evaluated for their ability to inhibit tumor cell proliferation in various cancer cell lines .
- Antibacterial and Antifungal Properties : Some piperidine-based compounds have demonstrated antibacterial and antifungal activities. This suggests that this compound could be explored for similar effects .
Study 1: Antitumor Efficacy
A study published in 2011 evaluated the antitumor effects of several piperidine derivatives on human cancer cell lines. The results indicated that modifications to the piperidine structure enhanced cytotoxicity against specific cancer types, suggesting a potential pathway for developing new anticancer agents .
Study 2: Antibacterial Activity
In another study focusing on the synthesis of piperazine derivatives, researchers found that certain structural modifications led to significant antibacterial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for this compound to be effective in combating bacterial infections .
Future Directions
Further research is necessary to explore the full range of biological activities associated with this compound. This includes:
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, metabolism, and therapeutic efficacy.
- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
- Safety Profile Evaluation : Assessing toxicity and side effects through comprehensive toxicological studies.
Comparison with Similar Compounds
Structural Analog: N-(1-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)-3-fluoro-4-methoxybenzamide (7h)
- Key Differences: Core Structure: Compound 7h () features a naphthoquinone scaffold linked to piperidine, whereas the target compound uses a 3-cyanopyrazine ring. Substituents: Both share the 3-fluoro-4-methoxybenzamide group, but 7h has a chlorine atom on the naphthoquinone.
- Physical Properties: Melting Point: 7h (225°C) vs. Molecular Weight: 7h (443.09 g/mol) is heavier due to the naphthoquinone moiety.
- Biological Activity: 7h demonstrates anti-Trypanosoma cruzi activity (IC₅₀ = 3.3 µM), attributed to redox-active naphthoquinone interfering with trypanothione metabolism . The target compound’s pyrazine group may confer different target selectivity, possibly toward kinases or proteases.
Piperidine-Linked Benzamide Derivatives ()
- Representative Compounds :
- 8b : Contains a 4-chloro-3-(trifluoromethyl)benzoyl group on piperazine.
- 8c : Features a 3,4-difluorobenzoyl substituent.
- 8d : Substituted with a 3-methoxybenzoyl group.
- Comparison: Electronic Effects: The target compound’s cyano group (strong electron-withdrawing) contrasts with trifluoromethyl (8b) or methoxy (8d) groups, which modulate π-π stacking and hydrogen bonding. Solubility: The methoxy group in both 8d and the target compound may enhance aqueous solubility compared to halogenated analogs. Activity: Compounds like 8b–8d target protein-protein interactions (e.g., histone acetyltransferases), suggesting the target compound could share similar mechanisms .
Pyrazine vs. Pyrazole/Pyrimidine Analogs ()
- Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzamide ().
- Key Differences: Heterocycle: Pyrazolo[3,4-d]pyrimidine () vs. pyrazine in the target compound. Bioactivity: The pyrazolo-pyrimidine compound inhibits kinases (mTOR/PI3K), while the target’s cyanopyrazine may favor interactions with nucleotide-binding domains .
Piperidine-Based Therapeutics (–9, 12)
- Fentanyl Analogs (–9): Example: N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (ortho-fluorobutyryl fentanyl). Comparison: While structurally distinct, fentanyls highlight the piperidine moiety’s role in CNS penetration. The target compound’s benzamide and cyanopyrazine groups likely prevent opioid receptor binding, redirecting activity toward non-CNS targets.
- Kinase Inhibitors (): Example: 4-({1-[3-(3-amino-3-oxopropyl)-5-chlorophenyl]-3-methyl-1H-pyrazolo[4,3-c]pyridin-6-yl}amino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide. Comparison: Both compounds use benzamide-piperidine scaffolds, but the pyrazolo-pyridine in targets ATP-binding pockets in kinases, whereas the cyanopyrazine may act as a bioisostere for adenine .
Key Research Findings and Implications
- Electron-Deficient Moieties: The cyanopyrazine in the target compound may improve binding to targets requiring strong electron-withdrawing groups (e.g., NAD⁺-dependent enzymes).
- Safety Profile: Unlike naphthoquinones (pro-oxidant risks) or fentanyls (CNS toxicity), the target compound’s substituents suggest lower off-target risks.
- Synthetic Feasibility : Amide coupling and nucleophilic aromatic substitution (as in ) are viable routes for large-scale synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
